Epinephrine Sulfonic Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

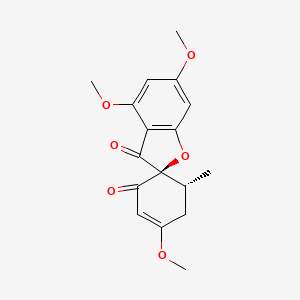

Epinephrine Sulfonic Acid-d3 is a deuterium-labeled derivative of Epinephrine Sulfonic Acid. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Epinephrine Sulfonic Acid .

Mechanism of Action

Target of Action

Epinephrine Sulfonic Acid-d3, a deuterium labeled variant of Epinephrine Sulfonic Acid , primarily targets alpha-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes such as the control of vascular permeability and vasodilation .

Mode of Action

This compound interacts with its targets, the alpha-adrenergic receptors, to exert its effects. Through its action on these receptors, it minimizes the vasodilation and increased vascular permeability that occurs during anaphylaxis, which can cause the loss of intravascular fluid volume as well as hypotension .

Biochemical Pathways

The compound is part of the catecholamine biosynthetic pathway. It is regulated via genetic control of its biosynthetic enzyme, phenylethanolamine N-methyltransferase (PNMT). In response to stress, such as immobilization (IMMO) stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction .

Pharmacokinetics

Studies on epinephrine, a closely related compound, suggest that intramuscular injection is superior to subcutaneous injection

Result of Action

The primary result of this compound’s action is the minimization of vasodilation and increased vascular permeability during anaphylaxis . This helps prevent the loss of intravascular fluid volume and hypotension, thereby mitigating the effects of anaphylactic reactions .

Biochemical Analysis

Biochemical Properties

Epinephrine Sulfonic Acid-d3 interacts with various enzymes, proteins, and other biomolecules. It is involved in the catecholamine pathway, where its biosynthesis is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) . This interaction plays a crucial role in stress regulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by initiating short-term responses to cope with stress . It is also associated with the regulation of gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . Its mechanism of action involves the stimulation of all α and β adrenergic receptors, resulting in pronounced vasopressive and cardiac effects in addition to bronchodilation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound’s influence on cellular function varies in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, epinephrine, from which this compound is derived, is used for emergency treatment of life-threatening bronchoconstriction (e.g., anaphylaxis) in animals

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . After performing their activities, catecholamines like this compound are metabolized into inactive forms .

Transport and Distribution

It is known that the compound is stored at a temperature of +4°C and shipped at room temperature .

Subcellular Localization

It is known that epinephrine, from which this compound is derived, is rapidly released from the adrenal medulla into the portal circulation in response to stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epinephrine Sulfonic Acid-d3 typically involves the sulfonation of Epinephrine followed by the incorporation of deuterium. The process begins with the sulfonation of Epinephrine using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The deuterium atoms are then introduced through a deuterium exchange reaction, where the hydrogen atoms in the sulfonic acid group are replaced with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuterium exchange reaction is carefully monitored to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Epinephrine Sulfonic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group back to the parent Epinephrine.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of Epinephrine, and substituted Epinephrine derivatives .

Scientific Research Applications

Epinephrine Sulfonic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Epinephrine in biological systems.

Drug Development: Helps in the quantitation and analysis of drug metabolism.

Biological Research: Used in studies involving adrenergic receptors and neurotransmission.

Industrial Applications: Employed in the development of new pharmaceuticals and chemical processes

Comparison with Similar Compounds

Similar Compounds

Epinephrine Sulfonic Acid: The non-deuterated form of Epinephrine Sulfonic Acid-d3.

Epinephrine-d3: A deuterium-labeled form of Epinephrine without the sulfonic acid group.

N-Benzyl Epinephrine-d3: A deuterium-labeled derivative with a benzyl group.

Uniqueness

This compound is unique due to its combination of sulfonic acid and deuterium labeling. This dual modification allows for detailed pharmacokinetic studies and metabolic analysis, providing insights that are not possible with non-labeled or singly labeled compounds .

Properties

CAS No. |

1346604-55-4 |

|---|---|

Molecular Formula |

C9H13NO5S |

Molecular Weight |

250.283 |

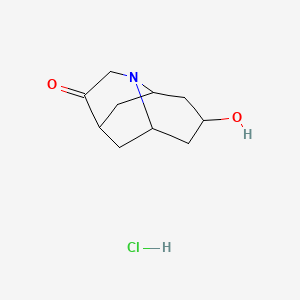

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |

InChI Key |

TYYGQMPOZGEFQL-FIBGUPNXSA-N |

SMILES |

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |

Synonyms |

3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid; 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)

![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)

![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)